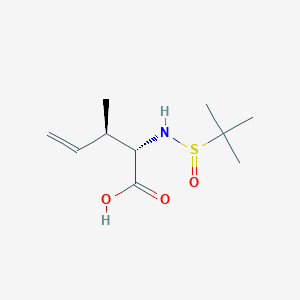(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
Dichloro[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely known for its application as a catalyst in olefin metathesis reactions. This compound is often referred to as a Grubbs Catalyst, named after Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry in 2005 for his work on the development of the metathesis method in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 1,3-bis(2-methylphenyl)-2-imidazolidinylidene in the presence of benzylidene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP) . These reactions are characterized by the exchange of alkylidene groups between olefins.
Common Reagents and Conditions
The compound is highly reactive with sterically hindered olefins and is often used in the presence of solvents such as dichloromethane or toluene . The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions include tetrasubstituted olefins, polymers, and various cyclic compounds . The specific products depend on the nature of the olefins and the reaction conditions.
Scientific Research Applications
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the formation of a ruthenium-alkylidene complex, which acts as an active species in metathesis reactions . The ruthenium center coordinates with the olefin, facilitating the exchange of alkylidene groups and the formation of new carbon-carbon bonds . This process is highly efficient and selective, making the compound a valuable catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
Uniqueness
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is unique due to its enhanced reactivity and stability compared to other ruthenium-based catalysts . The presence of the 1,3-bis(2-methylphenyl)-2-imidazolidinylidene ligand provides steric hindrance, which increases the catalyst’s efficiency in metathesis reactions .
Properties
Molecular Formula |
C42H58Cl2N2PRu- |
|---|---|
Molecular Weight |
793.9 g/mol |
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C17H19N2.C7H6.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-7-5-3-2-4-6-7;;;/h16-18H,1-15H2;3-10,13H,11-12H2,1-2H3;1-6H;2*1H;/q;-1;;;;+2/p-2 |
InChI Key |
ODCVQJURXOWOJD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1N2CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)




![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)



![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)
